4-Ketocyclophosphamide

Description

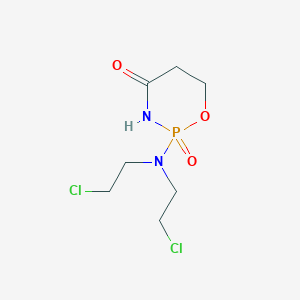

Structure

3D Structure

Properties

IUPAC Name |

2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMZHOCORXMDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(NC1=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031077 | |

| Record name | 4-Ketocyclophosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27046-19-1 | |

| Record name | 4-Ketocyclophosphamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27046-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ketocyclophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027046191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ketocyclophosphamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ketocyclophosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-KETOCYCLOPHOSPHAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DU5QVF19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Ketocyclophosphamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ketocyclophosphamide is a prominent metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585).[1][2] It is considered an inactive detoxification product, formed in the liver through the oxidation of the active metabolite, 4-hydroxycyclophosphamide (B600793), a reaction catalyzed by alcohol and aldehyde dehydrogenases.[1] This guide provides a comprehensive overview of the chemical structure, properties, and available experimental data related to this compound, intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a derivative of cyclophosphamide distinguished by a ketone group at the 4th position of the oxazaphosphorinane ring. This structural modification significantly alters its biological activity compared to its parent compound and its active metabolites.

Chemical Structure

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ⁵-oxazaphosphinan-4-one | [3] |

| Molecular Formula | C₇H₁₃Cl₂N₂O₃P | [3] |

| Molecular Weight | 275.07 g/mol | [3] |

| CAS Number | 27046-19-1 | [3] |

| Appearance | Solid | |

| Melting Point | 152 °C | |

| Solubility | Poor in water; Slightly soluble in DMSO and Methanol | |

| Stability | Stable for at least one month at 4°C. Long-term storage at -20°C is recommended. |

Experimental Data

Spectroscopic Data

Table 2: Spectroscopic Data

| Parameter | Data | Reference(s) |

| ¹H NMR (CDCl₃) | Data not available in searched literature. | |

| ¹³C NMR (CDCl₃) | Data not available in searched literature. | |

| FT-IR (KBr) | Data not available in searched literature. | |

| Mass Spectrometry | Fragmentation patterns have been used for its identification in metabolic studies. |

Pharmacokinetic Data

This compound is a major metabolite of cyclophosphamide, and its plasma concentrations have been monitored in pharmacokinetic studies of the parent drug.

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Species | Reference(s) |

| Time to Peak Concentration (Tmax) | ~8-15 hours after cyclophosphamide administration | Human | |

| Half-life (t₁/₂) | Considerably longer than cyclophosphamide | Human | |

| Area Under the Curve (AUC) | AUC₀₋₆h values of 63.6 ± 27.5 µg/ml·min (dose 1) and 153.4 ± 61.3 µg/ml·min (dose 5) have been reported. | Human | [4] |

Cytotoxicity Data

Current literature consistently describes this compound as a non-toxic or inactive metabolite. As such, specific IC₅₀ values for its cytotoxicity against cancer cell lines are not widely reported.

Table 4: Cytotoxicity Data

| Cell Line | IC₅₀ Value | Reference(s) |

| Various | Not available in searched literature. |

Experimental Protocols

Synthesis of this compound

Detailed, step-by-step protocols for the chemical or enzymatic synthesis of this compound are not extensively described in the readily available scientific literature. However, its formation is a key step in the metabolic deactivation of cyclophosphamide.

General Principle of Formation:

This compound is formed from the oxidation of 4-hydroxycyclophosphamide. This reaction is catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs).[1]

Caption: Metabolic formation of this compound.

Conceptual Enzymatic Synthesis Protocol:

A potential laboratory-scale synthesis could involve the enzymatic oxidation of 4-hydroxycyclophosphamide.

Materials:

-

4-Hydroxycyclophosphamide

-

Alcohol Dehydrogenase (ADH) or Aldehyde Dehydrogenase (ALDH)

-

Appropriate buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

-

Cofactors (e.g., NAD⁺ or NADP⁺)

-

Reaction vessel

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve 4-hydroxycyclophosphamide in the buffer solution in the reaction vessel.

-

Add the necessary cofactors for the chosen dehydrogenase.

-

Initiate the reaction by adding the alcohol or aldehyde dehydrogenase.

-

Incubate the reaction mixture under optimal conditions (temperature, pH) for the enzyme.

-

Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS).

-

Once the reaction is complete, purify the this compound from the reaction mixture using a chromatographic method such as HPLC.

-

Characterize the purified product using spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Note: This is a generalized protocol. Specific enzyme concentrations, substrate-to-enzyme ratios, reaction times, and purification parameters would need to be optimized.

Signaling Pathways and Biological Activity

Current scientific understanding indicates that this compound is a detoxification product and is biologically inactive. Extensive searches of the scientific literature did not reveal any specific signaling pathways that are directly modulated by or involve this compound. Its formation represents a metabolic dead-end, leading to its excretion.

The metabolism of cyclophosphamide is primarily geared towards the generation of the active alkylating agent, phosphoramide (B1221513) mustard, which is responsible for its cytotoxic effects. The formation of this compound is a competing pathway that reduces the amount of active drug available.

Caption: Cyclophosphamide metabolic pathways.

Conclusion

This compound is a key metabolite in the detoxification of cyclophosphamide. Its chemical structure, characterized by the presence of a ketone group, renders it biologically inactive. While methods for its detection and quantification in biological matrices are established, detailed experimental protocols for its synthesis and comprehensive spectroscopic and cytotoxicity data are not widely available in the public domain. Furthermore, there is no current evidence to suggest its involvement in any specific cellular signaling pathways. This guide summarizes the existing knowledge on this compound and highlights areas where further research could provide a more complete understanding of this important metabolite.

References

- 1. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyclophosphamide pharmacokinetics and pharmacogenetics in children with B-cell non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Ketocyclophosphamide: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ketocyclophosphamide is a primary metabolite of the widely used anticancer prodrug cyclophosphamide (B585). Its synthesis and characterization are of significant interest to researchers in medicinal chemistry and drug development for use as an analytical standard and for further toxicological and pharmacological studies. This technical guide provides a comprehensive overview of the synthesis pathways, reaction mechanisms, and experimental protocols for obtaining this compound.

Synthesis Pathways

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Each approach offers distinct advantages and disadvantages in terms of yield, purity, and scalability.

Chemical Synthesis

Chemical synthesis routes primarily involve the oxidation of cyclophosphamide. Two notable methods are Fenton oxidation and ozonation.

-

Fenton Oxidation: This method utilizes the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide to generate highly reactive hydroxyl radicals, which then oxidize cyclophosphamide.

-

Ozonation: A more direct approach involves the use of ozone (O₃) to oxidize cyclophosphamide. This method has been reported to produce a higher yield of this compound compared to Fenton oxidation.

Enzymatic Synthesis

Enzymatic synthesis offers a more selective and potentially greener alternative to chemical methods. The key enzyme involved is an unspecific peroxygenase (UPO).

-

Unspecific Peroxygenase (UPO): UPOs, such as the one isolated from the fungus Marasmius rotula (MroUPO), can catalyze the hydroxylation of cyclophosphamide to 4-hydroxycyclophosphamide (B600793), which is then further oxidized to this compound. The formation of this compound is often considered an "overoxidation" product in reactions optimized for 4-hydroxycyclophosphamide synthesis. However, reaction conditions can be tuned to favor the production of the keto-metabolite.

Quantitative Data on Synthesis Methods

The choice of synthesis method can significantly impact the yield and purity of the final product. The following table summarizes the reported quantitative data for the different synthesis pathways.

| Synthesis Method | Starting Material | Key Reagents/Enzyme | Product | Yield (%) | Purity (%) | Reference |

| Fenton Oxidation | Cyclophosphamide | FeSO₄, H₂O₂ | This compound | 11 | Not Reported | [1] |

| Ozonation | Cyclophosphamide | O₃ | This compound | 50 | Not Reported | [1] |

| Enzymatic (MroUPO) | Cyclophosphamide | MroUPO, H₂O₂ | This compound | Side product | Not Reported | [1] |

Note: In the enzymatic synthesis using MroUPO, this compound is a side product. The primary product, 4-hydroxycyclophosphamide, can be obtained with a yield of up to 52%, which upon further reaction time, converts to this compound.[1]

Experimental Protocols

Chemical Synthesis: Fenton Oxidation of Cyclophosphamide

This protocol is based on the general principles of Fenton chemistry as applied to cyclophosphamide.[1]

Materials:

-

Cyclophosphamide

-

Iron(II) sulfate (B86663) (FeSO₄)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Sulfuric acid (H₂SO₄) (for pH adjustment)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Anhydrous sodium sulfate (Na₂SO₄) (for drying)

-

Rotary evaporator

-

Chromatography system for purification (e.g., HPLC)

Procedure:

-

Dissolve cyclophosphamide in an acidic aqueous solution (pH adjusted with H₂SO₄).

-

Add a catalytic amount of iron(II) sulfate to the solution.

-

Slowly add hydrogen peroxide to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, quench any remaining peroxide by adding a small amount of sodium sulfite (B76179) solution.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product using column chromatography or preparative HPLC to isolate this compound.

Enzymatic Synthesis: Overoxidation using MroUPO

This protocol is adapted from the synthesis of 4-hydroxycyclophosphamide, with the modification of extending the reaction time to favor the formation of this compound.[1]

Materials:

-

Cyclophosphamide (CPA)

-

Unspecific peroxygenase from Marasmius rotula (MroUPO)

-

Sodium acetate (B1210297) buffer (e.g., 20 mM, pH 5.5)

-

Hydrogen peroxide (H₂O₂) solution

-

Syringe pump

-

Acetonitrile (for stopping the reaction)

-

Centrifuge

-

HPLC system for analysis and purification

Procedure:

-

Dissolve cyclophosphamide in sodium acetate buffer.

-

Add the MroUPO enzyme to the solution.

-

Start the reaction by adding hydrogen peroxide at a constant, slow rate using a syringe pump while stirring at a controlled temperature (e.g., 25 °C).

-

Monitor the formation of 4-hydroxycyclophosphamide and its subsequent conversion to this compound over time using HPLC. The yield of this compound increases significantly with longer reaction times (e.g., beyond 2 hours).[1]

-

To stop the reaction at the desired time point, add an equal volume of cold acetonitrile.

-

Centrifuge the mixture to precipitate the enzyme.

-

Analyze the supernatant by HPLC to determine the concentration of this compound.

-

For purification, the reaction mixture can be extracted with an organic solvent, concentrated, and then purified using preparative HPLC.[1]

Synthesis Pathway and Mechanism

The formation of this compound occurs through the oxidation of the intermediate metabolite, 4-hydroxycyclophosphamide. In vivo, this process is primarily catalyzed by cytochrome P450 enzymes in the liver.[2]

Metabolic Pathway of Cyclophosphamide

The following diagram illustrates the metabolic activation of cyclophosphamide and the subsequent formation of this compound.

Caption: Metabolic pathway of cyclophosphamide activation and detoxification.

Mechanism of this compound Formation

The oxidation of 4-hydroxycyclophosphamide to this compound involves the removal of two hydrogen atoms from the C4 position of the cyclophosphamide ring. In a biological system, this is a cytochrome P450-catalyzed reaction. The generally accepted mechanism for P450-catalyzed hydroxylation and subsequent oxidation involves a highly reactive iron-oxo species.

The following diagram illustrates a plausible mechanism for the oxidation of 4-hydroxycyclophosphamide.

Caption: Proposed mechanism for the P450-catalyzed oxidation of 4-hydroxycyclophosphamide.

This mechanism involves the abstraction of a hydrogen atom from the hydroxyl group at the C4 position by the active iron-oxo species of the cytochrome P450 enzyme, followed by the abstraction of the hydrogen atom from the carbon at the C4 position, leading to the formation of the ketone.

Conclusion

The synthesis of this compound can be accomplished through various chemical and enzymatic methods. While chemical methods like ozonation offer higher yields, enzymatic synthesis presents a milder and more selective alternative. The choice of method will depend on the specific requirements of the research, including desired yield, purity, and available resources. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in the successful synthesis and further investigation of this important cyclophosphamide metabolite.

References

4-Ketocyclophosphamide: A Technical Overview of its Discovery, History, and Analysis

Introduction

4-Ketocyclophosphamide is a key metabolite in the complex biotransformation of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585).[1] Unlike the highly cytotoxic metabolites that are responsible for cyclophosphamide's therapeutic effects, this compound is generally considered to be a relatively non-toxic product of a detoxification pathway.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and analytical methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the extensive research aimed at elucidating the metabolic fate of cyclophosphamide. Early studies on cyclophosphamide metabolism identified that the parent drug is a prodrug, requiring metabolic activation to exert its cytotoxic effects.[3] This activation process, primarily occurring in the liver, involves the hydroxylation of cyclophosphamide at the C-4 position by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide (B600793).[4][5][6] 4-hydroxycyclophosphamide exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[4][7]

Further investigations into the metabolic cascade revealed that 4-hydroxycyclophosphamide and aldophosphamide could undergo further oxidation to yield inactive metabolites. One of these key detoxification products was identified as this compound.[2] Its formation represents a crucial step in the deactivation of the otherwise toxic metabolic intermediates of cyclophosphamide, thereby playing a role in mitigating the systemic toxicity of the parent drug.[1]

Metabolic Pathway of Cyclophosphamide

The biotransformation of cyclophosphamide is a complex network of activation and detoxification pathways. The central pathway leading to the formation of this compound is initiated by the hepatic cytochrome P450 (CYP) enzyme system, with isoforms such as CYP2B6, CYP2C9, and CYP3A4 playing significant roles.[4][8]

The metabolic cascade can be visualized as follows:

Biological Activity and Cytotoxicity

A critical aspect of this compound's profile is its significantly reduced biological activity compared to the active metabolites of cyclophosphamide. While phosphoramide mustard is the primary metabolite responsible for the DNA alkylating and cytotoxic effects of cyclophosphamide, this compound is considered a product of a detoxification pathway.[9][10]

Extensive literature searches for quantitative cytotoxicity data, such as IC50 values, for this compound against various cancer cell lines have yielded no specific results. This absence of data strongly supports the characterization of this compound as a biologically inactive or, at best, a weakly active metabolite. Research has predominantly focused on the cytotoxic effects of the active metabolites like phosphoramide mustard and 4-hydroperoxycyclophosphamide.[9][11]

The primary role of this compound in the overall pharmacology of cyclophosphamide is therefore not as a therapeutic agent, but as an indicator of metabolic deactivation.

Experimental Protocols

Synthesis of this compound

Several methods have been described for the synthesis of this compound, often as a byproduct in the synthesis of other cyclophosphamide metabolites.

1. Ozonation of Cyclophosphamide:

One of the direct methods for preparing this compound involves the ozonation of cyclophosphamide.[12]

-

Principle: Ozonolysis of the cyclophosphamide molecule can lead to oxidation at the C-4 position, yielding this compound.

-

General Procedure (as inferred from literature): A solution of cyclophosphamide in an appropriate organic solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -78 °C). A stream of ozone is then passed through the solution until the starting material is consumed (monitored by TLC or HPLC). The reaction mixture is then typically purged with an inert gas (e.g., nitrogen) to remove excess ozone. The solvent is evaporated, and the resulting residue is purified by column chromatography.

-

Note: The yield of this compound can be significant in this reaction, with some reports indicating up to 50%.[12]

2. Byproduct of 4-Hydroxycyclophosphamide Synthesis:

This compound is also formed as a side product during the enzymatic or chemical synthesis of 4-hydroxycyclophosphamide.[12]

-

Enzymatic Synthesis: In vitro enzymatic reactions using peroxygenases can hydroxylate cyclophosphamide to 4-hydroxycyclophosphamide, with this compound being an overoxidized side product.[12]

-

Chemical Synthesis (Fenton Oxidation): The Fenton oxidation of cyclophosphamide to produce 4-hydroperoxycyclophosphamide (a precursor to 4-hydroxycyclophosphamide) also yields this compound as a byproduct.[12]

Purification and Analysis of this compound

The purification of this compound from synthesis reaction mixtures or biological samples typically involves chromatographic techniques.

Purification Workflow:

References

- 1. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cytotoxic Properties of Cyclophosphamide: A Focus on Its Mechanistic Impacts on Male Gonadal Functions [xiahepublishing.com]

- 3. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effects of phosphoramide mustard and acrolein, cytotoxic metabolites of cyclophosphamide, on mouse limb development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphoramide mustard is responsible for the ovarian toxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxic activity relative to 4-hydroxycyclophosphamide and phosphoramide mustard concentrations in the plasma of cyclophosphamide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-Ketocyclophosphamide in Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ketocyclophosphamide is a principal, yet relatively non-toxic, metabolite of the widely used anticancer and immunosuppressive prodrug, cyclophosphamide (B585). Formed via the enzymatic oxidation of 4-hydroxycyclophosphamide (B600793), its presence serves as a crucial biomarker for cyclophosphamide exposure and metabolism. While the cytotoxic and DNA-alkylating effects of cyclophosphamide's active metabolites, phosphoramide (B1221513) mustard and acrolein, are well-documented, the direct role of this compound in cellular processes remains less defined. This technical guide synthesizes the current understanding of this compound, focusing on its place within the metabolic cascade of cyclophosphamide, its established relative inactivity, and potential, though less explored, cellular interactions. This document provides a comprehensive overview for researchers investigating cyclophosphamide metabolism and its clinical implications.

Introduction

Cyclophosphamide is a cornerstone of many chemotherapeutic regimens, valued for its efficacy against a broad spectrum of malignancies and its potent immunosuppressive properties[1][2]. As a prodrug, its therapeutic activity is contingent on hepatic bioactivation by cytochrome P450 (CYP) enzymes[3][4]. This metabolic process generates a cascade of active and inactive metabolites, with this compound being a significant end-product of the inactivation pathway. Understanding the complete metabolic fate of cyclophosphamide, including the roles of its various metabolites, is paramount for optimizing its therapeutic index and mitigating toxicity. This guide focuses specifically on this compound, aiming to elucidate its formation, cellular significance, and the methodologies used for its study.

The Metabolic Pathway of Cyclophosphamide and the Formation of this compound

The biotransformation of cyclophosphamide is a complex process involving both activation and inactivation steps, primarily occurring in the liver.

Activation Pathway:

-

Hydroxylation: Cyclophosphamide is first hydroxylated by CYP enzymes, primarily CYP2B6, CYP2C19, and CYP3A4, to form 4-hydroxycyclophosphamide[5].

-

Tautomerization: 4-hydroxycyclophosphamide exists in equilibrium with its open-ring tautomer, aldophosphamide[3].

Generation of Active Metabolites:

-

Spontaneous Elimination: Aldophosphamide (B1666838) undergoes spontaneous, non-enzymatic β-elimination to produce the two key active metabolites:

Inactivation Pathway:

-

Oxidation: 4-hydroxycyclophosphamide and aldophosphamide can be oxidized by aldehyde dehydrogenases (ALDH) to form the inactive metabolites this compound and carboxyphosphamide, respectively[3]. This detoxification step is crucial in tissues with high ALDH activity, such as the bone marrow, which helps to spare them from the full cytotoxic onslaught of the active metabolites.

The following diagram illustrates the metabolic cascade of cyclophosphamide, highlighting the central role of 4-hydroxycyclophosphamide and the diversion to the inactive metabolite, this compound.

Cellular Role and Biological Activity of this compound

Available evidence strongly suggests that this compound is a relatively non-toxic metabolite of cyclophosphamide[7]. Its formation is considered a detoxification step, diverting the metabolic flux away from the production of the highly reactive and cytotoxic phosphoramide mustard and acrolein.

While direct, in-depth studies on the specific cellular effects of this compound are limited, its relative inactivity can be inferred from several observations:

-

Chemical Structure: The keto group at the 4-position of the oxazaphosphorine ring prevents the spontaneous β-elimination that is necessary to release the active alkylating moiety, phosphoramide mustard.

-

Toxicity Studies: Comparative studies of cyclophosphamide metabolites have generally shown this compound to be significantly less cytotoxic than 4-hydroxycyclophosphamide, aldophosphamide, and phosphoramide mustard.

It is important to note that "relatively non-toxic" does not necessarily mean completely inert. Some studies on the ecotoxicity of cyclophosphamide metabolites have indicated that this compound may possess some level of biological activity, although this is significantly lower than the active metabolites.

Due to the lack of specific research on the direct cellular signaling effects of this compound, it is not possible to provide a definitive signaling pathway diagram for its actions. Research efforts have predominantly focused on the well-established mechanisms of the parent drug and its active metabolites.

Quantitative Data

The pharmacokinetics of cyclophosphamide and its metabolites exhibit significant inter-individual variability. The formation and clearance of this compound are influenced by factors such as genetic polymorphisms in metabolizing enzymes (e.g., CYP450s and ALDHs), co-administered drugs, and patient-specific physiological conditions.

| Parameter | Value | Species/Context | Reference |

| Analytical Range in Urine | 10 to 625 ng/mL | Human | [8] |

| Estimated LOD in Urine | ~1 ng/mL | Human | [8] |

| Plasma Half-life (of parent CP) | 2.15 to 8.15 h | Pediatric Patients | [9] |

| Major Metabolites Identified | Phosphoramide mustard, Carboxyphosphamide, this compound | Human Plasma and Urine | [9] |

Experimental Protocols

Detailed experimental protocols specifically designed to investigate the direct cellular effects of this compound are not widely published. However, standard methodologies can be adapted for this purpose. Below is a general workflow for assessing the cytotoxicity of this compound.

General Workflow for In Vitro Cytotoxicity Assessment

Detailed Methodology: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

-

Selected cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

This compound (analytical standard)

-

Vehicle control (e.g., DMSO or sterile PBS)

-

Positive control (e.g., doxorubicin (B1662922) or another known cytotoxic agent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in the appropriate vehicle.

-

Perform serial dilutions of the this compound stock solution to obtain a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound, vehicle control, or positive control.

-

Include wells with medium only as a background control.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Conclusion

This compound is a significant metabolite in the inactivation pathway of cyclophosphamide. Its primary role in cellular processes appears to be that of a detoxification product, thereby modulating the availability of the therapeutically active and toxic metabolites. While it is generally considered to be of low toxicity, the direct and subtle cellular effects of this compound remain an area with limited research. Further investigation into its potential interactions with cellular components and signaling pathways could provide a more complete understanding of the complex pharmacology of cyclophosphamide and may reveal novel aspects of its overall clinical profile. The methodologies and information presented in this guide offer a foundational resource for researchers and professionals in the field of drug development and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 4-hydroperoxy-cyclophosphamide mediates caspase-independent T-cell apoptosis involving oxidative stress-induced nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gene expression profiling to predict outcome after chemoradiation in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assay Protocol [protocols.io]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C7H13Cl2N2O3P | CID 33676 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Ketocyclophosphamide: A Technical Guide to its Role in Drug Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ketocyclophosphamide, a principal metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). This document delves into the core aspects of this compound, including its formation within the complex metabolic cascade of the parent drug, its significance as a biomarker of cyclophosphamide exposure and metabolism, and its characterization as a detoxified, non-cytotoxic product. Detailed experimental protocols for the quantification of this compound in biological matrices are provided, alongside a summary of key quantitative data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying processes. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, clinical pharmacology, and the development of novel therapeutic agents.

Introduction

Cyclophosphamide is a prodrug that requires metabolic activation to exert its cytotoxic effects. The biotransformation of cyclophosphamide is a complex process involving a network of enzymatic reactions, primarily mediated by hepatic cytochrome P450 (CYP) enzymes. This metabolic cascade leads to the formation of both therapeutically active alkylating agents and inactive detoxification products. Among the latter, this compound holds a significant position. It is a product of the further oxidation of the initial active metabolite, 4-hydroxycyclophosphamide (B600793), and its formation represents a crucial step in the detoxification and elimination of cyclophosphamide. The quantification of this compound in biological fluids serves as a valuable biomarker for assessing the metabolic pathways of cyclophosphamide in patients, offering insights into interindividual variability in drug response and toxicity.

The Metabolic Pathway of Cyclophosphamide and the Formation of this compound

The metabolism of cyclophosphamide is initiated by the hydroxylation of the oxazaphosphorine ring at the C-4 position by hepatic CYP enzymes, primarily CYP2B6, CYP2C19, and CYP3A4. This reaction yields 4-hydroxycyclophosphamide, which exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838). This tautomeric pair is central to the bioactivation of cyclophosphamide, as aldophosphamide can undergo β-elimination to produce the ultimate cytotoxic metabolite, phosphoramide (B1221513) mustard, and the toxic byproduct, acrolein.

However, 4-hydroxycyclophosphamide and aldophosphamide can also be shunted into detoxification pathways. One major inactivation route is the enzymatic oxidation of 4-hydroxycyclophosphamide to this compound. This reaction is catalyzed by aldehyde oxidase and NAD-linked aldehyde dehydrogenases. The formation of this compound is an irreversible step that prevents the generation of the toxic alkylating species.[1] this compound is considered a relatively non-toxic metabolite and is a major urinary excretion product of cyclophosphamide.[2]

dot

Quantitative Data on this compound

The formation and excretion of this compound can vary significantly among individuals, reflecting differences in enzyme activity and other pharmacokinetic factors. The following tables summarize available quantitative data regarding the urinary excretion and quantification of this compound in patients undergoing cyclophosphamide therapy.

Table 1: Urinary Excretion of Cyclophosphamide and its Metabolites

| Metabolite | Mean Urinary Excretion (% of Dose) | Reference |

| Unchanged Cyclophosphamide | 12.7 ± 9.3 | [3] |

| This compound | Not specified as a percentage of dose, but its excretion did not differ between low and high carboxylator phenotypes. | [3] |

| Phosphoramide Mustard | 18.5 ± 16.1 | [3] |

| Carboxyphosphamide | Highly variable (0.3% to higher values) | [3] |

| Ketophosphamide (4-Keto-CP) | 0.4 - 0.6 | [4] |

Table 2: Quantification of this compound in Human Urine

| Parameter | Value | Reference |

| Quantification Range (LC/MS/MS) | 0.5 - 27 µg/mL in 24-h urine collections | [5] |

| Limit of Detection (LOD) (HPLC-MS/MS) | ~1 ng/mL | [6] |

| Calibration Curve Range (HPLC-MS/MS) | 10 - 625 ng/mL | [6] |

Experimental Protocols

Accurate quantification of this compound is essential for pharmacokinetic studies and for its use as a biomarker. Below are detailed methodologies for its analysis in biological matrices.

Quantification of this compound in Human Urine by HPLC-MS/MS

This protocol is a representative method based on published procedures for the simultaneous quantification of cyclophosphamide and its metabolites.[5][6]

4.1.1. Materials and Reagents

-

This compound analytical standard

-

Cyclophosphamide-d4 (internal standard)

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid

-

Ethyl acetate (B1210297)

-

Human urine (blank)

4.1.2. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of urine sample, add 50 µL of the internal standard solution (cyclophosphamide-d4).

-

Add 4 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial.

4.1.3. HPLC-MS/MS Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-10 min: Linear gradient to 95% B

-

10-15 min: Hold at 95% B

-

15-15.1 min: Return to 5% B

-

15.1-20 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z 275.0 -> Product ion (Q3) m/z 154.0

-

Cyclophosphamide-d4 (IS): Precursor ion (Q1) m/z 265.1 -> Product ion (Q3) m/z 144.1

-

dot

Synthesis of this compound

The synthesis of this compound is often achieved as a byproduct during the chemical synthesis of 4-hydroxycyclophosphamide. One common method involves the oxidation of cyclophosphamide.

4.2.1. Fenton Oxidation of Cyclophosphamide A method for producing 4-hydroperoxycyclophosphamide (a precursor to 4-hydroxycyclophosphamide) via Fenton oxidation of cyclophosphamide has been described, which also yields this compound.[7]

-

Cyclophosphamide is dissolved in an acidic solution.

-

Ferrous sulfate (B86663) (Fe²⁺) is added as a catalyst.

-

Hydrogen peroxide is added to initiate the oxidation reaction.

-

This method has been reported to yield approximately 11% this compound.[7]

4.2.2. Ozonation Direct ozonation of cyclophosphamide is another method that can be employed for the synthesis of its oxidized metabolites, including this compound.[7]

Biological Role and Significance

A Product of Detoxification

This compound is considered a biologically inactive and non-toxic metabolite of cyclophosphamide.[1] Its formation represents a detoxification pathway that diverts the metabolic flux away from the production of the highly reactive and cytotoxic phosphoramide mustard. The conversion of 4-hydroxycyclophosphamide to this compound is an irreversible oxidative step, effectively neutralizing the potential for alkylating activity.

Biomarker of Cyclophosphamide Metabolism

The measurement of this compound in biological fluids, such as urine and plasma, provides a valuable tool for studying the pharmacokinetics of cyclophosphamide. As a significant metabolite, its levels can reflect the activity of the enzymes involved in the detoxification pathway. Monitoring the ratio of this compound to other metabolites can offer insights into the balance between bioactivation and detoxification in individual patients. This information can be crucial for understanding inter-patient variability in drug response and for the development of personalized medicine approaches.

Conclusion

This compound is a key metabolite in the complex biotransformation of cyclophosphamide. Its formation represents a critical detoxification pathway, and its quantification in biological matrices serves as a valuable biomarker for assessing drug metabolism. This technical guide has provided an in-depth overview of the formation, quantification, and significance of this compound. The detailed experimental protocols and summarized quantitative data offer a practical resource for researchers and clinicians working in the fields of oncology, immunology, and pharmacology. Further research into the pharmacokinetics of this compound and its relationship with clinical outcomes will continue to enhance our understanding of cyclophosphamide therapy and aid in the optimization of treatment strategies.

References

- 1. Cyclophosphamide | C7H15Cl2N2O2P | CID 2907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenotypically deficient urinary elimination of carboxyphosphamide after cyclophosphamide administration to cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary excretion of cyclophosphamide in humans, determined by phosphorus-31 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

4-Ketocyclophosphamide CAS number and identifiers

An In-depth Technical Guide to 4-Ketocyclophosphamide

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound, a key metabolite of the widely used antineoplastic agent, cyclophosphamide (B585).

Core Identifiers and Properties

This compound is primarily known as an inactive metabolite of cyclophosphamide.[1] It is formed from the intermediate 4-hydroxycyclophosphamide (B600793).[1]

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, with the Chemical Abstracts Service (CAS) number as the primary identifier.

| Identifier Type | Identifier | Reference |

| CAS Number | 27046-19-1 | [1][2][3][4] |

| IUPAC Name | 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one | [4] |

| Molecular Formula | C7H13Cl2N2O3P | [1][4] |

| Synonyms | 4-keto CP, 4-oxo CP, NSC 139488 | [1] |

| PubChem CID | 33676 | [4] |

| ChEBI ID | CHEBI:1887 | [4] |

| HMDB ID | HMDB0060686 | [4] |

| KEGG ID | C07644 | [4] |

| InChI | InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13) | [1][4] |

| InChIKey | VBMZHOCORXMDJU-UHFFFAOYSA-N | [1][4] |

| SMILES | C1COP(=O)(NC1=O)N(CCCl)CCCl | [4] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 275.1 g/mol | [1] |

| Monoisotopic Mass | 274.0040847 Da | [4] |

| Physical State | Solid | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Metabolic Pathway of Cyclophosphamide

Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes.[5][6] The primary active metabolite is 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[5][7] this compound is formed through the oxidation of 4-hydroxycyclophosphamide and is considered an inactive metabolite.[1][5] The pathway also leads to the formation of the cytotoxic agents phosphoramide (B1221513) mustard and acrolein.[5]

Caption: Metabolic activation and detoxification pathways of cyclophosphamide.

Experimental Protocols

Synthesis of this compound

Enzymatic Synthesis using Unspecific Peroxygenase (UPO):

A modern approach to synthesizing cyclophosphamide metabolites involves the use of fungal unspecific peroxygenases (UPOs).[8][9]

-

Reaction Setup: The reaction is typically carried out in a buffered solution (e.g., potassium phosphate (B84403) buffer) at a controlled pH.

-

Enzyme and Substrate: The unspecific peroxygenase from Marasmius rotula (MroUPO) is added to the reaction mixture containing cyclophosphamide.[8][9][10]

-

Initiation: The reaction is initiated by the continuous addition of hydrogen peroxide (H2O2) at a slow, controlled rate.

-

Monitoring: The reaction progress is monitored by techniques such as HPLC to track the formation of 4-hydroxycyclophosphamide and this compound.

-

Product Formation: Depending on the reaction conditions, the primary metabolite 4-hydroxycyclophosphamide, its tautomer aldophosphamide, and the over-oxidized product this compound can be obtained.[8][9]

-

Purification: The products are then purified from the reaction mixture using chromatographic techniques.

Chemical Synthesis (Fenton Oxidation):

An older chemical method involves the Fenton oxidation of cyclophosphamide.

-

Reagents: This method utilizes Fe²⁺ ions (from iron(II) sulfate) and hydrogen peroxide in an acidic solution.

-

Reaction: The Fenton reaction generates hydroxyl radicals which oxidize cyclophosphamide.

-

Yield: This method is noted for its low yield, producing approximately 11% this compound and 3-4% 4-hydroperoxycyclophosphamide.[8]

Quantification in Biological Matrices

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS/MS):

This is a common and sensitive method for the determination of this compound in biological samples like urine and plasma.[11][12]

-

Sample Preparation:

-

Urine samples are thawed and homogenized.

-

A known volume of urine is transferred to a culture tube.

-

A buffer solution (e.g., potassium phosphate buffer) and an internal standard (e.g., deuterated cyclophosphamide-d6) are added.

-

Liquid-liquid extraction is performed using a solvent like ethyl acetate.

-

The organic layer is separated, evaporated, and the residue is reconstituted in an appropriate solvent for HPLC analysis.[11]

-

-

Chromatographic Separation:

-

A C18 reversed-phase column is typically used.

-

A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with an additive like acetic or formic acid is employed.[11][13]

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in positive ion mode is commonly used.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of this compound and the internal standard for accurate quantification.[11]

-

Caption: Workflow for the analysis of this compound in urine by HPLC-MS/MS.

References

- 1. caymanchem.com [caymanchem.com]

- 2. CAS 27046-19-1: this compound | CymitQuimica [cymitquimica.com]

- 3. parchem.com [parchem.com]

- 4. This compound | C7H13Cl2N2O3P | CID 33676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. 4-Hydroxycyclophosphamide - Wikipedia [en.wikipedia.org]

- 8. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdc.gov [cdc.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Phenotyping Study of Cyclophosphamide 4-Hydroxylation in Malay Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 4-Ketocyclophosphamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Ketocyclophosphamide is a principal metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). Unlike cyclophosphamide's therapeutically active and toxic metabolites, this compound is consistently characterized in scientific literature as a product of a detoxification pathway. This technical guide provides a comprehensive overview of the toxicological profile of this compound, consolidating available data on its metabolism, mechanism of action (or lack thereof), and toxicological assessments. The information presented herein, including detailed experimental protocols and pathway visualizations, is intended to serve as a crucial resource for researchers and professionals involved in drug development and toxicological studies. While extensive quantitative toxicity data such as LD50 and IC50 values are not widely available, reflecting its low toxicological concern, this guide compiles the existing knowledge to support its classification as a non-toxic metabolite.

Introduction

Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert its cytotoxic effects. This activation cascade, however, also leads to the formation of various metabolites, some of which are associated with significant toxicity. This compound emerges from the metabolic pathway of 4-hydroxycyclophosphamide, the primary active metabolite of cyclophosphamide. Its formation is generally considered a detoxification step, converting a reactive intermediate into a stable and inactive compound that can be readily excreted. Understanding the toxicological profile of this compound is essential for a complete comprehension of cyclophosphamide's pharmacology and for the development of strategies to mitigate its toxicity.

Metabolism and Mechanism of Action

The metabolic journey of cyclophosphamide to this compound involves a series of enzymatic reactions, primarily occurring in the liver.

Metabolic Pathway:

-

Activation of Cyclophosphamide: Cyclophosphamide is first hydroxylated at the C-4 position by hepatic CYP enzymes, principally CYP2B6 and CYP2C19, to form 4-hydroxycyclophosphamide.[1][2][3][4]

-

Tautomeric Equilibrium: 4-Hydroxycyclophosphamide exists in a tautomeric equilibrium with its ring-opened isomer, aldophosphamide.[1][4]

-

Detoxification to this compound: 4-Hydroxycyclophosphamide can be further oxidized by alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) to the stable and inactive metabolite, this compound.[4] This conversion represents a significant detoxification route, preventing the downstream formation of toxic metabolites.

-

Alternative Detoxification: Aldophosphamide can also be detoxified by ALDH1A1 to carboxyphosphamide, another inactive metabolite.[1]

The following diagram illustrates the metabolic pathway of cyclophosphamide, highlighting the formation of this compound.

Toxicological Data

Consistent with its role as a detoxification product, there is a notable scarcity of quantitative toxicological data for this compound in the literature. Most studies focus on the toxicity of the parent compound and its active metabolites.

Table 1: Summary of Available Toxicological Data for this compound

| Parameter | Species/System | Result | Reference |

| Acute Toxicity (LD50) | Data not available | - | - |

| In Vitro Cytotoxicity (IC50) | Data not available | - | - |

| Genotoxicity (SOS/umuC Assay) | Salmonella typhimurium TA1535/pSK1002 | Non-genotoxic in the absence of metabolic activation. Genotoxic in the presence of S9 metabolic activation. | This is a general finding for many compounds in this assay, the specific quantitative results for this compound are not detailed in the available abstracts. |

| Ecotoxicity | Pseudokirchneriella subcapitata (alga), Synechococcus leopoliensis (cyanobacterium) | Non-toxic | Data from a comparative study on cyclophosphamide and its metabolites. |

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to facilitate further research and standardized testing.

In Vitro Cytotoxicity Assays

The following diagram provides a generalized workflow for assessing in vitro cytotoxicity.

4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[5][6][7][8]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

4.1.2. Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[9][10]

-

Principle: Only viable cells can actively transport and accumulate Neutral Red in their lysosomes.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to attach.

-

Expose cells to different concentrations of the test substance for a specific duration.

-

Remove the treatment medium and incubate the cells with a medium containing Neutral Red for approximately 3 hours.

-

Wash the cells to remove unincorporated dye.

-

Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.

-

Measure the absorbance of the extracted dye at approximately 540 nm.

-

Determine cell viability relative to the control group.

-

4.1.3. Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12][13][14][15]

-

Principle: LDH is a stable cytosolic enzyme that is released into the extracellular space when the plasma membrane is compromised.

-

Protocol:

-

Culture cells in a 96-well plate and treat them with the test compound.

-

After incubation, collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

NADH then reduces the tetrazolium salt to a colored formazan product.

-

Measure the absorbance of the formazan at the appropriate wavelength (e.g., 490 nm).

-

Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

-

Genotoxicity Assays

The following diagram outlines a general workflow for conducting genotoxicity assessments.

4.2.1. SOS/umuC Genotoxicity Assay

This bacterial assay detects DNA damage by measuring the induction of the SOS response system.[16][17][18][19][20]

-

Principle: In Salmonella typhimurium TA1535/pSK1002, the umuC gene, which is involved in the SOS DNA repair pathway, is fused to a lacZ reporter gene. Genotoxic agents that induce the SOS response will lead to the expression of β-galactosidase, which can be measured colorimetrically.

-

Protocol:

-

Prepare an overnight culture of S. typhimurium TA1535/pSK1002.

-

In a 96-well plate, expose the bacterial culture to various concentrations of the test compound, with and without a metabolic activation system (S9 fraction).

-

Include appropriate positive and negative controls.

-

Incubate the plate for a few hours to allow for SOS induction.

-

Add a chromogenic substrate for β-galactosidase (e.g., ONPG).

-

Measure the absorbance to quantify β-galactosidase activity.

-

An induction ratio (IR) is calculated by dividing the β-galactosidase activity of the treated sample by that of the negative control. An IR greater than a certain threshold (e.g., 1.5 or 2.0) is typically considered a positive result.

-

4.2.2. In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events in cultured mammalian cells.[21][22][23][24][25]

-

Principle: Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

-

Protocol:

-

Culture appropriate mammalian cells (e.g., CHO, V79, or human lymphocytes).

-

Treat the cells with the test substance at several concentrations, with and without S9 metabolic activation.

-

Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Score the frequency of micronuclei in binucleated cells using a microscope.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic effect.

-

Conclusion

The available scientific evidence strongly supports the classification of this compound as a non-toxic metabolite of cyclophosphamide, formed through a key detoxification pathway. Its generation represents a crucial mechanism for mitigating the toxicity of the active metabolite, 4-hydroxycyclophosphamide. While direct quantitative toxicity data for this compound is limited, its established role in the detoxification of cyclophosphamide provides a strong basis for its low toxicological concern. The detailed experimental protocols provided in this guide offer a framework for any future investigations into the toxicology of cyclophosphamide metabolites, ensuring standardized and comparable results. For researchers and professionals in drug development, a thorough understanding of the metabolic fate of cyclophosphamide, including the formation of inactive metabolites like this compound, is paramount for the design of safer and more effective therapeutic strategies.

References

- 1. Item - Cyclophosphamide metabolic pathways. - Public Library of Science - Figshare [plos.figshare.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. qualitybiological.com [qualitybiological.com]

- 10. iivs.org [iivs.org]

- 11. LDH cytotoxicity assay [protocols.io]

- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 13. cellbiologics.com [cellbiologics.com]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 16. mdpi.com [mdpi.com]

- 17. umuC Test | Ecotox Centre [ecotoxcentre.ch]

- 18. Application of SOS umu-test for the detection of genotoxic volatile chemicals and air pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biotoxicity.com [biotoxicity.com]

- 20. biotoxicity.com [biotoxicity.com]

- 21. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. criver.com [criver.com]

- 24. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]

- 25. youtube.com [youtube.com]

Methodological & Application

Application Note: Quantification of 4-Ketocyclophosphamide in Human Urine by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-ketocyclophosphamide, a major metabolite of the anticancer drug cyclophosphamide (B585), in human urine. The established protocol utilizes a simple dilution sample preparation, followed by a rapid chromatographic separation and detection using a triple-quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Cyclophosphamide is a widely used prodrug that requires metabolic activation to exert its cytotoxic effects. A key metabolic pathway involves the formation of 4-hydroxycyclophosphamide (B600793), which is in equilibrium with its tautomer, aldophosphamide. Aldophosphamide is then further metabolized to the active phosphoramide (B1221513) mustard and the inactive metabolite, carboxyphosphamide. This compound is another significant, inactive metabolite formed from 4-hydroxycyclophosphamide. Monitoring the levels of cyclophosphamide and its metabolites, such as this compound, is crucial for optimizing therapeutic efficacy and minimizing toxicity. This application note provides a detailed protocol for the reliable quantification of this compound in human urine using LC-MS/MS.

Experimental

Sample Preparation

A simple "dilute and shoot" method was employed for the preparation of urine samples.[1] This approach minimizes sample handling and potential for analyte loss.[1]

Protocol:

-

Thaw frozen human urine samples at room temperature.

-

Vortex the samples for 10 seconds to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, dilute 100 µL of the supernatant with 900 µL of an aqueous solution containing the internal standard (D4-cyclophosphamide).[2][3]

-

Vortex the mixture for 10 seconds.

-

Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column.

LC Parameters:

| Parameter | Value |

| Column | Zorbax Extend C18 (150 mm x 2.1 mm, 5 µm)[4] |

| Mobile Phase A | 1 mM Ammonium Hydroxide in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes |

| Flow Rate | 0.40 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temp. | 40 °C |

| Run Time | 11.5 minutes[2][3] |

Mass Spectrometry

A triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for detection. The analytes were monitored using Multiple Reaction Monitoring (MRM).

MS/MS Parameters:

| Parameter | This compound | D4-Cyclophosphamide (IS) |

| Ionization Mode | Positive ESI | Positive ESI |

| Precursor Ion (m/z) | 277.0 | 265.0[5] |

| Product Ion (m/z) | 154.0 | 140.0[5] |

| Collision Energy | 15 eV | 20 eV |

| Dwell Time | 100 ms | 100 ms |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity and specificity for the quantification of this compound in human urine.

Linearity and Sensitivity

The method was linear over a concentration range of 0.5 µg/mL to 27 µg/mL for this compound.[2] The limit of detection (LOD) for this compound was determined to be 5 ng/mL.[2][3][6]

Quantitative Data Summary:

| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) |

| This compound | Urine | 5 | 27,000 | > 0.99 |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Simplified metabolic pathway of cyclophosphamide.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantification of this compound in human urine. The simple sample preparation and rapid analysis time make it well-suited for high-throughput clinical and research laboratories. This method can be a valuable tool in pharmacokinetic studies and therapeutic drug monitoring of cyclophosphamide.

References

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Detection of 4-Ketocyclophosphamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ketocyclophosphamide is a major inactive metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). The formation of this compound occurs via the oxidation of the intermediate metabolite, 4-hydroxycyclophosphamide, by aldehyde dehydrogenases. Monitoring the levels of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic profile of cyclophosphamide. This document provides detailed application notes and experimental protocols for the accurate and sensitive detection of this compound using modern analytical techniques.

Analytical Methods Overview

The primary methods for the quantification of this compound in biological samples such as plasma and urine are based on chromatography coupled with mass spectrometry. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques due to their high sensitivity and selectivity.

HPLC-MS/MS has emerged as the preferred method for its ability to analyze a wide range of compounds with high specificity and minimal sample derivatization.

GC-MS is also a powerful technique, though it often requires derivatization of the analyte to improve volatility and thermal stability.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used to detect this compound.

Table 1: HPLC-MS/MS Methods for this compound Quantification

| Biological Matrix | Sample Preparation | LOQ (ng/mL) | LOD (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |

| Human Urine | Liquid-Liquid Extraction with Ethyl Acetate (B1210297) | 10 | 1 | 10 - 625 | 97 - 105 | [4][5] |

| Human Urine | Dilution with Methanol (B129727) and Centrifugation | 500 | 5 | 500 - 27000 | Not Reported | [6][7] |

| Human Plasma | Solid-Phase Extraction (C18) | Not Reported | 15 | Not Reported | Not Reported |

Table 2: GC-MS Methods for this compound Quantification

| Biological Matrix | Sample Preparation & Derivatization | LOQ (ng/mL) | LOD (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |

| Human Plasma | Solid-Phase Extraction (C18) and Trifluoroacetyl Derivatization | 100 | Not Reported | 100 - 10000 | 75 - 99 | [3] |

Experimental Protocols

Protocol 1: HPLC-MS/MS for this compound in Human Urine

This protocol is based on a liquid-liquid extraction method followed by HPLC-MS/MS analysis.[4][5]

1. Materials and Reagents:

-

This compound analytical standard

-

Cyclophosphamide-d6 (internal standard)

-

Ethyl Acetate (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic Acid (Glacial)

-

Human Urine (blank)

-

Volumetric flasks, pipettes, and vials

-

Centrifuge

-

Nitrogen evaporator

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 1.0 mL of urine sample in a glass centrifuge tube, add the internal standard (Cyclophosphamide-d6).

-

Add 4.0 mL of ethyl acetate.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for injection.

3. HPLC Conditions:

-

Column: C18 (e.g., 150 mm x 3 mm, 3.5 µm particle size)

-

Mobile Phase A: 15:85 (v/v) acetonitrile/water + 0.1% acetic acid

-

Mobile Phase B: 75:25 (v/v) acetonitrile/water + 0.1% acetic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Gradient:

-

0-2 min: 0% B

-

2-10 min: 0-30% B

-

10-18 min: 30-100% B

-

18-25 min: 100% B

-

25-27 min: 100-0% B

-

27-35 min: 0% B

-

4. MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (m/z) for this compound: To be determined based on instrument tuning

-

Product Ion (m/z) for this compound: To be determined based on instrument tuning

-

Precursor Ion (m/z) for Cyclophosphamide-d6 (IS): To be determined based on instrument tuning

-

Product Ion (m/z) for Cyclophosphamide-d6 (IS): To be determined based on instrument tuning

-

Collision Energy: Optimize for each transition.

Protocol 2: GC-MS for this compound in Human Plasma

This protocol involves solid-phase extraction and derivatization prior to GC-MS analysis.[3]

1. Materials and Reagents:

-

This compound analytical standard

-

Internal standard (e.g., a structural analog)

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Trifluoroacetic anhydride (B1165640) (TFAA)

-

Pyridine

-

Human Plasma (blank)

-

Volumetric flasks, pipettes, and vials

-

Centrifuge

-

Nitrogen evaporator

-

Heating block

2. Sample Preparation (Solid-Phase Extraction and Derivatization):

-

Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Load 1 mL of plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water to remove interfering substances.

-

Elute the analyte and internal standard with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

To the dried residue, add 50 µL of ethyl acetate, 50 µL of pyridine, and 100 µL of TFAA.

-